
Pregnanolone 3-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnanolone 3-β-D-Glucuronide is a major terminal metabolite of progesterone . It plays an important role in physiological processes, such as the female menstrual cycle, pregnancy (supports gestation), embryogenesis, and maternal immune response of humans and other species .
Synthesis Analysis
Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . The synthesis of P4 metabolites and the consequences of their impairing synthesis have been described in both physiological and pathological conditions .Molecular Structure Analysis
The molecular formula of Pregnanolone 3-β-D-Glucuronide is C27H42O8 . It is a naturally occurring pregnane steroid and a derivative of progesterone .Chemical Reactions Analysis
Pregnanolone sulfate and pregnanolone potentiate glutamate release downstream of presynaptic Ca 2+ influx . The mechanism of action of pregnanolone, but not of pregnanolone sulfate, partly overlaps with that of PDBu .Physical And Chemical Properties Analysis
The molecular weight of Pregnanolone 3-β-D-Glucuronide is 494.6 g/mol . It has a complexity of 847 and a topological polar surface area of 134 Ų .Aplicaciones Científicas De Investigación
Reproductive Health Monitoring
Pregnanolone 3-β-D-Glucuronide is utilized in reproductive health to monitor hormone levels. It serves as a biomarker for progesterone, aiding in the assessment of luteal phase quality and ovulation. This application is crucial for fertility studies and understanding menstrual cycle dynamics .
Neuroscience Research
In neuroscience, this compound is of interest due to its potential effects on the central nervous system (CNS). It may be involved in the modulation of GABA_A receptors, influencing neuroactive steroid levels. This has implications for studying neurological disorders and developing therapeutic strategies .
Endocrinology
Endocrinologically, Pregnanolone 3-β-D-Glucuronide is significant for understanding steroid hormone metabolism. It’s a metabolite of progesterone, providing insights into various physiological processes, including stress response, immune function, and metabolic regulation .
Pharmacology
Pharmacologically, the compound’s role as a neurosteroid suggests its potential in drug development. It could lead to new anxiolytic or anticonvulsant medications, given its influence on neurotransmitter systems .
Clinical Diagnostics
Clinically, Pregnanolone 3-β-D-Glucuronide assays are used to enhance early pregnancy detection and monitor post-menopausal treatments. It’s also relevant in evaluating conditions like premenstrual dysphoric disorder (PMDD) and traumatic brain injury .
Biochemistry Research
In biochemistry, the study of Pregnanolone 3-β-D-Glucuronide contributes to our understanding of steroid biosynthesis pathways. It helps in elucidating the role of enzymes like UDP glucuronosyltransferase in hormone metabolism .
Propiedades
Número CAS |
31329-54-1 |
|---|---|
Nombre del producto |
Pregnanolone 3-β-D-Glucuronide |
Fórmula molecular |
C₂₇H₄₂O₈ |
Peso molecular |
494.62 |
Sinónimos |
(3α,5β)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid; 3α-Hydroxy-5β-pregnan-20-one Glucuronide; Pregnanolone 3-Glucuronide; Pregnanolone Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



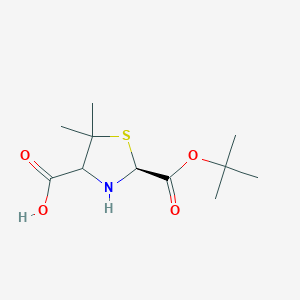
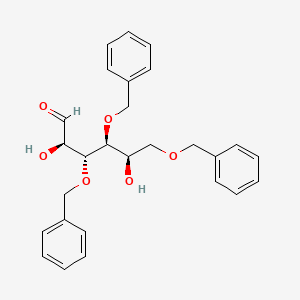
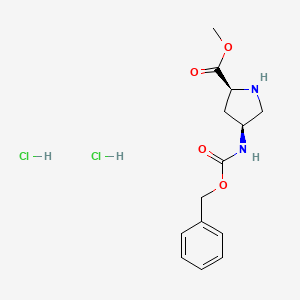
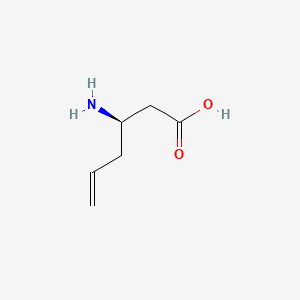


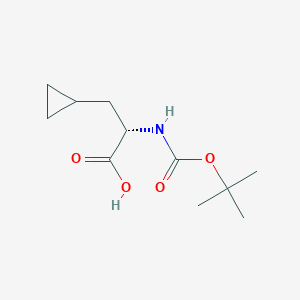
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)